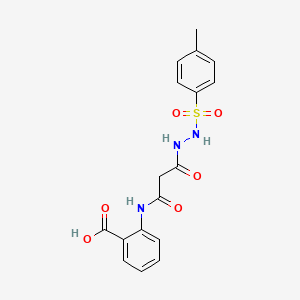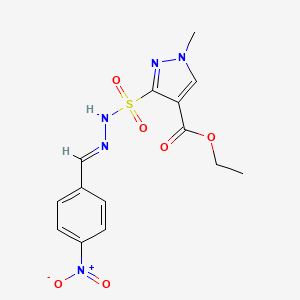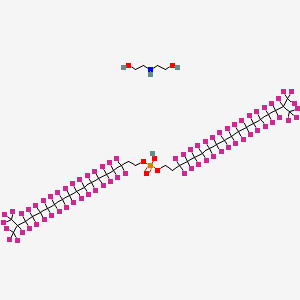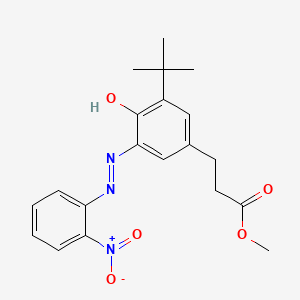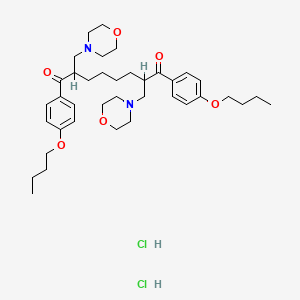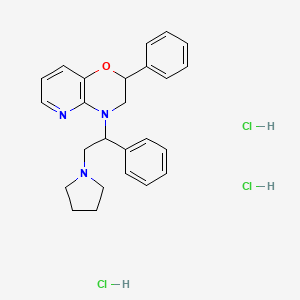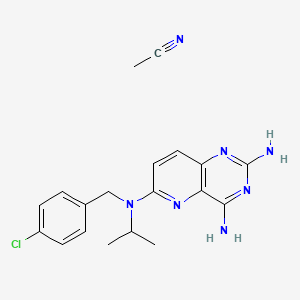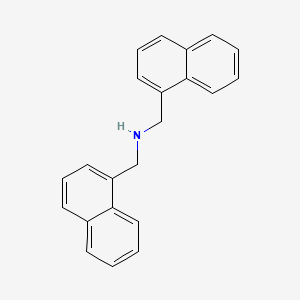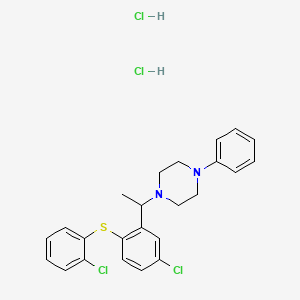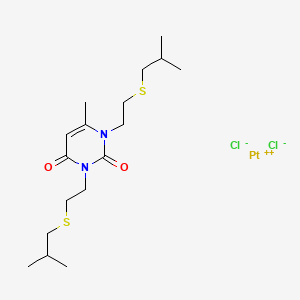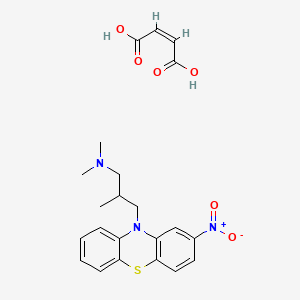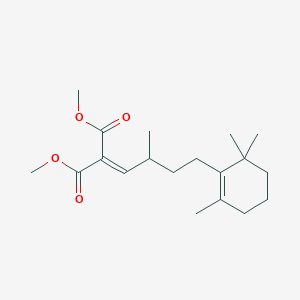
Propanedioic acid, 2-(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, 1,3-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester is a complex organic compound It is known for its unique structure, which includes a cyclohexene ring with multiple methyl groups and a propanedioic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester typically involves the esterification of propanedioic acid with the appropriate alcohol under acidic conditions. The reaction may be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial in industrial settings to ensure cost-effectiveness and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester involves its interaction with molecular targets through its ester and cyclohexene functional groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid with similar reactivity.
Diethyl malonate: Another ester of malonic acid, often used in similar applications.
Methyl malonate: A related compound with one less ester group.
Uniqueness
Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester is unique due to its complex structure, which includes a cyclohexene ring and multiple methyl groups. This structure imparts distinct chemical properties and reactivity compared to simpler malonic acid esters .
Properties
CAS No. |
165101-55-3 |
|---|---|
Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
dimethyl 2-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)butylidene]propanedioate |
InChI |
InChI=1S/C19H30O4/c1-13(12-15(17(20)22-5)18(21)23-6)9-10-16-14(2)8-7-11-19(16,3)4/h12-13H,7-11H2,1-6H3 |
InChI Key |
XMGQHEJRDAUXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)C=C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


